molecular formula C10H6BrNO B6266645 8-bromoquinoline-7-carbaldehyde CAS No. 1312139-20-0

8-bromoquinoline-7-carbaldehyde

Cat. No.: B6266645
CAS No.: 1312139-20-0
M. Wt: 236.1
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoquinoline-7-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and an aldehyde group at the 7th position makes this compound unique and valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-7-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of 7-quinolinecarboxaldehyde using bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, organometallic reagents.

Major Products Formed:

Scientific Research Applications

8-Bromoquinoline-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-bromoquinoline-7-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: 8-Bromoquinoline-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and aldehyde groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1312139-20-0

Molecular Formula

C10H6BrNO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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